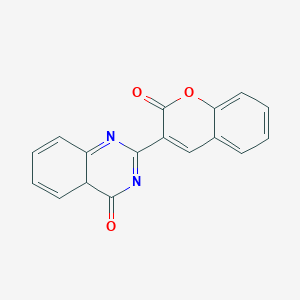

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

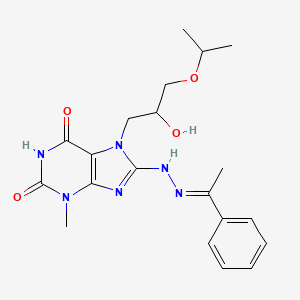

The compound “2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a wide range of biological activities and are used in various fields such as biology, medicine, physics, and chemistry .

Synthesis Analysis

The synthesis of coumarin derivatives involves the reaction of 3-hydroxycoumarin or chromen-2,3-dione with an appropriate acid chloride in the presence of a base . The structures of the newly synthesized compounds are confirmed by elemental analysis, mass spectrometry (MS), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffractometry .Molecular Structure Analysis

The molecular structure of coumarin derivatives is confirmed using various techniques such as elemental analysis, mass spectrometry (MS), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffractometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of coumarin derivatives include the reaction of 3-hydroxycoumarin or chromen-2,3-dione with an appropriate acid chloride in the presence of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can vary depending on the specific compound. For example, 2-(2-oxo-2H-chromen-3-yl)acetic acid has a molecular weight of 204.18 and a melting point of 154-158 degrees Celsius .Scientific Research Applications

Coordination Chemistry and Ligand Design

One significant area of application is in coordination chemistry, where oxazoline ligands, related to the quinazolinone derivatives, are utilized for their chiral auxiliary roles in transition metal-catalyzed asymmetric organic syntheses. These ligands exhibit versatility in design, straightforward synthesis from available precursors, and the modulation of chiral centers near the donor atoms, demonstrating their potential in creating complex molecular structures with specific desired properties (Gómez, Muller, & Rocamora, 1999).

Molecular Structure and Spectroscopy

The compound and its derivatives have also been a subject of interest in studies focusing on molecular structure and spectroscopy. For instance, research on the synthetic route and structural analysis, including density functional theory (DFT) calculations and spectral data interpretation, provides foundational knowledge for understanding the electronic and geometric configurations of these molecules. Such studies offer insights into the compound's interactions and stability, facilitating its application in various chemical syntheses and material science applications (Halim & Ibrahim, 2017).

Synthetic Applications and Green Chemistry

Furthermore, this compound is involved in green chemistry and synthetic applications, where researchers explore environmentally friendly and efficient methods for synthesizing functionalized derivatives. The use of catalyst-free and solvent-free conditions, as well as the pursuit of high atom-efficiency processes, underscores the compound's role in advancing sustainable chemical practices. Such studies not only expand the chemical repertoire of quinazolinone derivatives but also contribute to the development of greener synthetic methodologies (Kumar, Kaur, Gupta, & Sharma, 2015).

Pharmaceutical and Biological Research

While excluding direct references to drug use and side effects, it's worth noting that the research into quinazolinone derivatives often intersects with pharmaceutical and biological sciences. Studies focusing on the synthesis and biological evaluation of these compounds for potential antimicrobial, anti-inflammatory, and analgesic properties highlight the broader scientific interest in leveraging their unique chemical structures for therapeutic applications. The findings from these studies, while centered on medicinal chemistry, also contribute to the understanding of molecular interactions and biological mechanisms (Badiger et al., 2011).

Safety and Hazards

Future Directions

Future research on coumarin derivatives could focus on further elucidating their mechanisms of action and exploring their potential uses in treating various diseases. For example, research could investigate the potential of coumarin derivatives as anticoagulant, antibacterial, anticancer, anti-inflammatory, and antiviral agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes, receptors, and signaling molecules .

Mode of Action

It is known that similar compounds can interact with their targets to induce changes in cellular processes . For instance, they may inhibit enzyme activity, block receptor signaling, or modulate gene expression.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s action at the molecular and cellular levels leads to various effects. For example, a related compound has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

properties

IUPAC Name |

2-(2-oxochromen-3-yl)-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLYKRKYUUIFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)

![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)

![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)